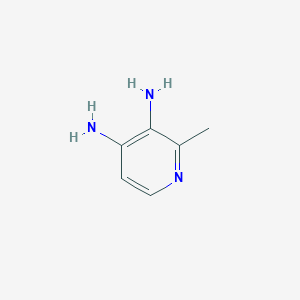

2-Methylpyridine-3,4-diamine

Description

BenchChem offers high-quality 2-Methylpyridine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyridine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCMHIHWZCWXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597956 | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15931-19-8 | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpyridine-3,4-diamine (C6H9N3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylpyridine-3,4-diamine, a pyridine derivative with the molecular formula C6H9N3. This document consolidates essential physicochemical data, outlines a probable synthetic pathway with a detailed experimental protocol, and explores its potential applications in medicinal chemistry, particularly in drug discovery and development.

Core Molecular Information

2-Methylpyridine-3,4-diamine, also known by its synonyms 3,4-Diamino-2-methylpyridine and 3,4-Diamino-2-picoline, is a substituted pyridine compound. Its chemical structure features a pyridine ring with a methyl group at position 2, and two amine groups at positions 3 and 4.

Molecular Structure:

Caption: 2D structure of 2-Methylpyridine-3,4-diamine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methylpyridine-3,4-diamine is presented in the table below. It is important to note that while some data is derived from experimental sources for analogous compounds, specific experimental values for this molecule are not widely available and some are computed predictions.

| Property | Value | Source |

| Molecular Formula | C6H9N3 | PubChem[1] |

| Molecular Weight | 123.16 g/mol | PubChem[1] |

| CAS Number | 15931-19-8 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| XLogP3 | -0.1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 64.9 Ų | PubChem (Computed)[1] |

Synthesis and Experimental Protocols

A plausible synthetic route to 2-Methylpyridine-3,4-diamine involves the nitration of 2-amino-4-methylpyridine followed by the reduction of the resulting nitro-amino intermediate.

Synthetic Pathway

References

An In-Depth Technical Guide to 2-Methylpyridine-3,4-diamine: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyridine-3,4-diamine, systematically known by its IUPAC name 2-methylpyridine-3,4-diamine , is a heterocyclic aromatic amine that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its unique structure, featuring a pyridine ring substituted with a methyl group and two adjacent amino groups, makes it a valuable precursor for the synthesis of a wide array of fused heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores the biological significance of its derivatives, offering insights for its application in modern drug discovery and development.

Chemical and Physical Properties

2-Methylpyridine-3,4-diamine is identified by the CAS Number 15931-19-8.[1] A summary of its key computed chemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | 2-methylpyridine-3,4-diamine | [1] |

| Synonyms | 3,4-Diamino-2-picoline | [1] |

| CAS Number | 15931-19-8 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| InChI Key | CXCMHIHWZCWXQU-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC=CC(=C1N)N | [1] |

| XLogP3-AA | -0.1 | [1] |

Synthetic Protocol: A Representative Procedure

While specific literature detailing the synthesis of 2-methylpyridine-3,4-diamine is sparse, a robust synthetic route can be devised based on established methods for analogous diaminopyridines, such as the reduction of a corresponding nitropyridine precursor. The following is a representative, multi-step experimental protocol.

Step 1: Nitration of 2-Amino-4-methylpyridine

-

To a stirred solution of concentrated sulfuric acid, add 2-amino-4-methylpyridine cautiously at a temperature maintained below 10°C.

-

Once dissolution is complete, add fuming nitric acid dropwise while maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture carefully onto crushed ice, which results in the precipitation of the crude nitro product.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-4-methyl-3-nitropyridine.

Step 2: Reduction to 2-Methylpyridine-3,4-diamine

-

Suspend the synthesized 2-amino-4-methyl-3-nitropyridine in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-18 hours, or until hydrogen uptake ceases, as monitored by a pressure gauge.

-

Carefully vent the hydrogen and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-methylpyridine-3,4-diamine.

-

The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to achieve high purity.

Core Application: Synthesis of Imidazo[4,5-c]pyridines

The primary utility of 2-methylpyridine-3,4-diamine in drug discovery is its role as a precursor for the synthesis of the imidazo[4,5-c]pyridine scaffold. This bicyclic system is a key pharmacophore in many biologically active molecules. The general reaction involves the condensation of the diamine with a carboxylic acid or its equivalent, leading to cyclization.

Caption: Logical workflow for the synthesis of bioactive imidazo[4,5-c]pyridines.

Biological Activity of Derivatives

| Derivative Class | Example Compound/Target | Activity Data | Therapeutic Area | Reference |

| Imidazo[4,5-b]pyridines | CDK9 Inhibitors | IC₅₀ = 0.63 - 1.32 µM | Oncology | [2] |

| Pyridine-2-methylamines | MmpL3 Inhibitors | MIC = 0.5 - 1 µg/mL (M. tuberculosis) | Infectious Disease | [3] |

| Diaminopyridines | Amifampridine (3,4-DAP) | Potassium Channel Blocker | Neurology | [4][5] |

| 2,4-Diaminoquinazolines | Dihydrofolate Reductase (DHFR) Inhibitors | IC₅₀ = 9 nM (P. falciparum) | Infectious Disease | [6] |

Note: The data presented is for derivatives and related compounds, not for 2-methylpyridine-3,4-diamine itself, and is intended to illustrate the potential applications of its downstream products.

Conclusion

2-Methylpyridine-3,4-diamine is a foundational building block for constructing complex heterocyclic molecules of significant therapeutic interest. Its primary value lies in its efficient conversion to the imidazo[4,5-c]pyridine scaffold, a privileged structure in medicinal chemistry. While the compound itself is not known for direct biological activity, its derivatives have shown promise in oncology, infectious disease, and neurology. This guide provides the essential chemical information and synthetic context for researchers to leverage 2-methylpyridine-3,4-diamine as a strategic starting material in the development of next-generation therapeutics.

References

- 1. 2-Methylpyridine-3,4-diamine | C6H9N3 | CID 19088666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 15931-19-8 | 3H30-1-DA | MDL MFCD10000599 | 3,4-Diamino-2-methylpyridine | SynQuest Laboratories [synquestlabs.com]

An In-depth Technical Guide to 2-Methylpyridine-3,4-diamine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylpyridine-3,4-diamine, a pivotal building block in medicinal chemistry. This document details its chemical identity, physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and its significant applications in drug discovery, particularly in the synthesis of imidazopyridine-based kinase inhibitors.

Chemical Identity and Synonyms

2-Methylpyridine-3,4-diamine is a substituted pyridine derivative that serves as a crucial scaffold in the synthesis of various heterocyclic compounds. Its versatile structure makes it a valuable starting material in the development of novel therapeutic agents. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and databases.

| Identifier Type | Identifier |

| IUPAC Name | 2-methylpyridine-3,4-diamine[1] |

| Common Synonyms | 3,4-Diamino-2-picoline[1] |

| 3,4-Diamino-2-methylpyridine[2] | |

| CAS Number | 15931-19-8[2][3] |

| Molecular Formula | C₆H₉N₃[1] |

| Molecular Weight | 123.16 g/mol [1] |

| InChI | InChI=1S/C6H9N3/c1-4-6(8)5(7)2-3-9-4/h2-3H,7-8H2,1H3 |

| InChIKey | CXCMHIHWZCWXQU-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C(=NC=C1)N)N |

| PubChem CID | 19088666[1] |

| DSSTox Substance ID | DTXSID10597956[1] |

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties of 2-Methylpyridine-3,4-diamine is essential for its handling, storage, and application in chemical synthesis. The following table summarizes key computed and experimental data.

| Property | Value | Source |

| XLogP3-AA | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 123.0796473 g/mol | PubChem |

| Monoisotopic Mass | 123.0796473 g/mol | PubChem |

| Topological Polar Surface Area | 64.9 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 94.3 | PubChem |

| Melting Point | 136-140 °C (for the related 2-Amino-4-methyl-3-nitropyridine)[4] | Sigma-Aldrich |

Synthesis of 2-Methylpyridine-3,4-diamine

The synthesis of 2-Methylpyridine-3,4-diamine can be achieved through a multi-step process, typically starting from a commercially available substituted pyridine. A common and effective strategy involves the reduction of a nitro-substituted aminopyridine. The following section outlines a plausible synthetic pathway and provides a detailed, representative experimental protocol.

Synthetic Pathway

A logical synthetic route to 2-Methylpyridine-3,4-diamine involves the nitration of a suitable 2-amino-4-methylpyridine derivative, followed by the reduction of the nitro group to an amine. This approach is well-documented for the synthesis of various diaminopyridines.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-Methylpyridine-3,4-diamine from 2-Amino-4-methyl-3-nitropyridine, a commercially available starting material. The procedure is based on established methods for the catalytic hydrogenation of nitropyridines.

Step 1: Catalytic Hydrogenation of 2-Amino-4-methyl-3-nitropyridine

Materials:

-

2-Amino-4-methyl-3-nitropyridine (1.0 eq)[4]

-

10% Palladium on activated carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask, dissolve 2-Amino-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove air.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under the inert atmosphere.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction to ensure all the product is collected.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methylpyridine-3,4-diamine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford the pure product.

Applications in Drug Development

2-Methylpyridine-3,4-diamine is a key building block in the synthesis of imidazopyridines, a class of heterocyclic compounds with a wide range of biological activities. These derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.

Synthesis of Imidazopyridine Scaffolds

The vicinal diamine functionality of 2-Methylpyridine-3,4-diamine allows for the facile construction of the imidazole ring through condensation with various electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives. This reaction, often referred to as the Phillips condensation, is a cornerstone in the synthesis of imidazopyridines.

Imidazopyridines as Kinase Inhibitors

Imidazopyridine derivatives have been extensively explored as inhibitors of various protein kinases.[5] The imidazopyridine scaffold serves as a versatile template that can be functionalized to achieve high affinity and selectivity for the ATP-binding site of specific kinases. The development of these inhibitors often involves the creation of a library of diverse imidazopyridine analogues, followed by high-throughput screening to identify potent lead compounds.

The general workflow for the development of imidazopyridine-based kinase inhibitors starting from 2-Methylpyridine-3,4-diamine is depicted below.

References

- 1. 2-Methylpyridine-3,4-diamine | C6H9N3 | CID 19088666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 2-Amino-4-methyl-3-nitropyridine 98 6635-86-5 [sigmaaldrich.com]

- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylpyridine-3,4-diamine (CAS 15931-19-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and current understanding of 2-Methylpyridine-3,4-diamine (CAS number 15931-19-8). This document is intended to serve as a foundational resource for professionals in research and drug development. While detailed biological activity and mechanistic studies on this specific compound are limited in publicly available literature, this guide consolidates existing data and draws parallels from structurally related compounds to infer potential research applications. All quantitative data is presented in structured tables, and where applicable, logical workflows are visualized using the DOT language.

Chemical and Physical Properties

2-Methylpyridine-3,4-diamine is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Source |

| CAS Number | 15931-19-8 | PubChem[1] |

| IUPAC Name | 2-methylpyridine-3,4-diamine | PubChem[1] |

| Molecular Formula | C₆H₉N₃ | PubChem[1] |

| Molecular Weight | 123.16 g/mol | PubChem[1] |

| Canonical SMILES | CC1=NC=CC(=C1N)N | PubChem[1] |

| InChI Key | CXCMHIHWZCWXQU-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Not explicitly stated, likely a solid | Inferred |

| Purity (Typical) | 95% | Biotuva Life Sciences[2] |

| Computed XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis and Analysis

Synthesis

Inferred Synthetic Pathway:

A potential precursor for 2-Methylpyridine-3,4-diamine is 2-methyl-3-nitro-4-aminopyridine or 2-methyl-4-nitro-3-aminopyridine. The synthesis would likely proceed via the following conceptual steps:

References

An In-depth Technical Guide to 2-Methylpyridine-3,4-diamine: Structural Isomers and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylpyridine-3,4-diamine, its structural isomers, and related analogs. It delves into their synthesis, physicochemical properties, and biological activities, with a focus on their potential in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working in medicinal chemistry, pharmacology, and related fields.

Introduction to 2-Methylpyridine-3,4-diamine and its Isomers

2-Methylpyridine-3,4-diamine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and two amino groups. The arrangement of these functional groups on the pyridine core gives rise to a number of structural isomers, each with potentially unique chemical and biological properties. The exploration of these isomers and their analogs is a promising avenue for the discovery of novel therapeutic agents.

The core structure of 2-methyl-diaminopyridine can have the methyl and two amino groups at various positions on the pyridine ring. The systematic IUPAC nomenclature is used to distinguish between these isomers. For example, "2-methylpyridine-3,4-diamine" indicates the methyl group is at position 2, and the amino groups are at positions 3 and 4 of the pyridine ring.

Below is a comprehensive list of the potential structural isomers of 2-methyl-diaminopyridine:

-

2-Methylpyridine-3,4-diamine

-

2-Methylpyridine-3,5-diamine

-

2-Methylpyridine-3,6-diamine

-

2-Methylpyridine-4,5-diamine

-

2-Methylpyridine-4,6-diamine

-

2-Methylpyridine-5,6-diamine

-

3-Methylpyridine-2,4-diamine

-

3-Methylpyridine-2,5-diamine

-

3-Methylpyridine-2,6-diamine

-

3-Methylpyridine-4,5-diamine

-

3-Methylpyridine-4,6-diamine

-

4-Methylpyridine-2,3-diamine

-

4-Methylpyridine-2,5-diamine

-

4-Methylpyridine-2,6-diamine

-

4-Methylpyridine-3,5-diamine

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Methylpyridine-3,4-diamine

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| XLogP3-AA | -0.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 123.07964730 g/mol | [1] |

| Monoisotopic Mass | 123.07964730 g/mol | [1] |

| Topological Polar Surface Area | 64.9 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

Synthesis of Structural Isomers and Analogs

The synthesis of diaminopyridine derivatives can be achieved through various organic chemistry reactions. Common strategies involve the reduction of nitropyridines or the amination of halopyridines. The specific synthetic route often depends on the desired substitution pattern.

General Synthetic Workflow

A common approach to synthesizing diaminopyridines involves a multi-step process that can be generalized as follows:

Experimental Protocols

Synthesis of 2,6-Diamino-4-methylpyridine

This protocol describes the synthesis of 2,6-diamino-4-methylpyridine starting from 4-methylpyridine.

-

Method A:

-

Suspend 4-methylpyridine (15 g, 161.1 mmol) in mineral oil (220 mL).

-

Add sodium amide (27.0 g, 483.3 mmol, 3 eq.) and stir the suspension overnight at room temperature.

-

Heat the mixture to 130 °C for 15 minutes, observing the start of hydrogen evolution.

-

Gradually increase the temperature to 160 °C over 30 minutes, then to 200 °C over another 30 minutes.

-

Maintain the reaction at 215 °C for 3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature, collect the black solid by filtration, and wash with petroleum ether.

-

Carefully add silica gel (100 g) and 96% ethanol (130 mL) to the solid and evaporate to dryness.

-

Purify the product by column chromatography on silica gel using a gradient of ethyl acetate to ethyl acetate/isopropanol (8:1).

-

Recrystallize the resulting brown residue from tert-butyl methyl ether/diisopropyl ether to obtain the final product as gray crystals.[2]

-

-

Method B:

-

A similar procedure to Method A can be followed using 2-amino-4-methylpyridine (15 g, 138.7 mmol) and sodium amide (16.2 g, 416.1 mmol, 3 eq.) as starting materials.[2]

-

Biological Activities and Structure-Activity Relationships

Diaminopyridine derivatives have been investigated for a wide range of biological activities, including their potential as anticancer agents, enzyme inhibitors, and modulators of ion channels. The position of the amino and methyl groups on the pyridine ring significantly influences their biological profile.

Anticancer Activity

Certain diaminopyrimidine derivatives have shown promising anticancer activity. For example, some have been evaluated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase involved in tumor development.

Table 2: In Vitro Anticancer Activity of Selected Diaminopyrimidine Derivatives against FAK

| Compound ID | FAK IC₅₀ (nM) | A549 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) | Reference |

| A12 | 6 | 130 | 94 | [3] |

| TAE-226 (Control) | 3 | 21 | 22 | [3] |

Enzyme Inhibition

Many pyridine derivatives have been explored as enzyme inhibitors. For instance, analogs of 2-amino-4-methylpyridine have been identified as inhibitors of inducible nitric oxide synthase (iNOS).

Table 3: iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogs

| Compound ID | iNOS IC₅₀ (nM) | Reference |

| 1 | >10000 | [4] |

| 2 | 28 | [4] |

| 11 | 282 | [4] |

| 24 | >1000 | [4] |

Ion Channel Modulation

Aminopyridines, including 3,4-diaminopyridine (Amifampridine), are known to act as potassium channel blockers. This mechanism of action is the basis for their therapeutic use in certain neuromuscular disorders.

This diagram illustrates how aminopyridines block voltage-gated potassium channels on the presynaptic nerve terminal. This blockade prolongs the duration of the action potential, leading to increased calcium influx and subsequently enhanced acetylcholine release into the synaptic cleft, which can improve neuromuscular transmission.[5][6]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

-

Materials:

-

Kinase enzyme

-

Kinase substrate (e.g., a peptide)

-

ATP

-

Test compounds

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a microbial strain.

-

Materials:

-

Microbial culture

-

Growth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

96-well microplates

-

Incubator

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include positive (microbe, no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

-

Conclusion

The structural diversity of 2-methyl-diaminopyridine isomers and their analogs presents a rich landscape for the discovery of new therapeutic agents. Their demonstrated activities against a range of biological targets, including kinases and ion channels, underscore their potential in various disease areas. This technical guide provides a foundational resource for researchers to further explore the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds. Continued investigation in this area is warranted to unlock the full therapeutic potential of 2-methylpyridine-3,4-diamine derivatives.

References

- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methylpyridine-3,4-diamine: A Technical Guide

Introduction

2-Methylpyridine-3,4-diamine is a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a detailed technical overview of the expected spectroscopic data and the experimental protocols for the analysis of this compound class.

Predicted Spectroscopic Data for 2-Methylpyridine-3,4-diamine

While experimental data is unavailable, the following sections outline the predicted spectroscopic features based on the structure of 2-Methylpyridine-3,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and amine groups. The two aromatic protons will likely appear as doublets in the downfield region. The methyl group will present as a singlet, and the two amine groups will likely appear as two separate broad singlets, the chemical shifts of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the nitrogen atoms in the pyridine ring and the amino and methyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching from the primary amine groups, C-H stretching from the aromatic ring and methyl group, C=C and C=N stretching from the pyridine ring, and N-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would confirm the molecular weight of 2-Methylpyridine-3,4-diamine (123.16 g/mol ).[1]

Spectroscopic Data for 2-Amino-3-methylpyridine (Illustrative Example)

The following tables summarize the experimental spectroscopic data for the related compound, 2-Amino-3-methylpyridine (CAS No. 1603-40-3).[2][3] This data is provided to give researchers a practical example of the types of spectroscopic signatures to expect for a substituted aminomethylpyridine.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for 2-Amino-3-methylpyridine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.98 | d | H-6 |

| 7.18 | dd | H-4 |

| 6.53 | d | H-5 |

| 5.22 | s (br) | -NH₂ |

| 1.98 | s | -CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz[4]

Table 2: ¹³C NMR Data for 2-Amino-3-methylpyridine

| Chemical Shift (ppm) | Assignment |

| 157.9 | C-2 |

| 146.5 | C-6 |

| 137.9 | C-4 |

| 119.9 | C-5 |

| 118.1 | C-3 |

| 17.2 | -CH₃ |

Solvent: Not specified

Infrared (IR) Spectroscopic Data

Table 3: Key IR Absorptions for 2-Amino-3-methylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Methyl) |

| 1620-1580 | Strong | N-H Bend (Amine) |

| 1590-1450 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |

Data is predicted based on typical functional group frequencies.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2-Amino-3-methylpyridine

| m/z | Relative Intensity (%) | Assignment |

| 108 | 100 | [M]⁺ |

| 107 | 50 | [M-H]⁺ |

| 80 | 45 | [M-H-HCN]⁺ |

| 53 | 20 | [C₄H₅]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic amine compounds.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[5][6]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

FTIR Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.[8]

-

-

Ionization:

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a substituted pyridine compound.

Caption: Workflow for the spectroscopic characterization of a target compound.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氨基-3-甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-3-picoline(1603-40-3) 1H NMR spectrum [chemicalbook.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. cif.iastate.edu [cif.iastate.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chromatographyonline.com [chromatographyonline.com]

The Multifaceted Biological Activities of Pyridine Diamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the diverse pharmacological activities of pyridine diamine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to support ongoing research and drug development efforts in this promising area.

Anticancer Activity of Pyridine Diamine Derivatives

Pyridine diamine derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as protein kinases.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer and kinase inhibitory activities of selected pyridine diamine derivatives from various studies.

Table 1: Cytotoxic Activity of Pyridine Diamine Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HCT-116 (Colon) | 31.3 - 49.0 | [1] |

| MCF-7 (Breast) | 19.3 - 55.5 | [1] | |

| HepG2 (Liver) | 22.7 - 44.8 | [1] | |

| A549 (Lung) | 36.8 - 70.7 | [1] | |

| Compound 8 | HCT-116 (Colon) | 3.94 | [2] |

| HepG2 (Liver) | 3.76 | [2] | |

| MCF-7 (Breast) | 4.43 | [2] | |

| Compound 12 | MCF-7 (Breast) | 0.5 | [3] |

| HepG2 (Liver) | 5.27 | [3] | |

| Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [4] |

| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [4] |

| Compound Ib | HeLa (Cervical) | 34.3 | [5] |

| MCF-7 (Breast) | 50.18 | [5] |

Table 2: Kinase Inhibitory Activity of Pyridine Diamine Derivatives

| Compound ID | Kinase Target | IC50 (µM) | Reference |

| Compound 4 | CDK2/cyclin A2 | 0.24 | [1] |

| Compound 8 | CDK2/cyclin A2 | 0.65 | [1] |

| Compound 11 | CDK2/cyclin A2 | 0.50 | [1] |

| Compound 14 | CDK2/cyclin A2 | 0.93 | [1] |

| Compound 8b | VEGFR-2 | 5.0 | [3] |

| Compound 8e | VEGFR-2 | 3.93 | [3] |

| Compound Ib | PDE3A | 0.00376 | [5] |

| Compound 20 | c-Src | Comparable to Imatinib | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyridine diamine derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridine diamine derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Signaling Pathway: VEGFR-2 Inhibition

Several pyridine diamine derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10][11] Inhibition of VEGFR-2 blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][11][12]

Caption: VEGFR-2 signaling pathway inhibited by pyridine diamine derivatives.

Antimicrobial Activity of Pyridine Diamine Derivatives

Pyridine diamine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a variety of bacterial and fungal strains.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected pyridine diamine derivatives against various microorganisms.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridine Diamine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2c | S. aureus | 39 | [13] |

| B. subtilis | 39 | [13] | |

| Compound 2 | B. cereus | 0.07 | [14] |

| Compound 12a | E. coli | 19.5 | [15] |

| B. mycoides | <4.8 | [15] | |

| C. albicans | <4.8 | [15] | |

| Compound 15 | E. coli | >4.8 | [15] |

| B. mycoides | 9.8 | [15] | |

| C. albicans | 39 | [15] | |

| Compound 7 | S. aureus | 75 | [16] |

| S. mutans | 75 | [16] | |

| Compound 8 | S. aureus | 75 | [16] |

| S. mutans | 75 | [16] | |

| P. aeruginosa | 75 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Pyridine diamine derivative (test compound)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[7]

-

Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Compound Dilution:

-

Prepare a stock solution of the pyridine diamine derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the 96-well plate using the broth medium. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[8]

-

-

MIC Determination:

Neuroprotective Activity of Pyridine Diamine Derivatives

Certain pyridine diamine derivatives have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key pathological processes.

Mechanism of Action in Neuroprotection

The neuroprotective effects of some pyridine diamine derivatives are attributed to their ability to inhibit acetylcholinesterase (AChE) and prevent the aggregation of amyloid-beta (Aβ) peptides, two key targets in Alzheimer's disease therapy.[6][17]

Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[6][14][17][18][19]

Caption: Mechanism of acetylcholinesterase inhibition by pyridine diamine derivatives.

Experimental and Drug Discovery Workflow

The development of novel pyridine diamine derivatives as therapeutic agents follows a structured workflow from initial design and synthesis to preclinical evaluation.

Caption: General workflow for the discovery and development of pyridine diamine derivatives.

This technical guide provides a snapshot of the vast and expanding field of pyridine diamine derivatives. The presented data and methodologies underscore the significant therapeutic potential of this chemical class and aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]

- 14. metrotechinstitute.org [metrotechinstitute.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 2-Methylpyridine-3,4-diamine in medicinal chemistry

An In-depth Technical Guide on its Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the synthesis and potential medicinal chemistry applications of 2-Methylpyridine-3,4-diamine. While direct extensive research on this specific molecule is limited, its structural features as a substituted o-diaminopyridine make it a valuable precursor for a range of heterocyclic compounds with significant therapeutic potential, most notably imidazo[4,5-c]pyridines. This document provides a comprehensive overview of its synthesis, derivatization, and the prospective biological activities of its derivatives, supported by data from closely related compounds.

Synthesis of 2-Methylpyridine-3,4-diamine

The synthesis of 2-Methylpyridine-3,4-diamine can be achieved through a two-step process starting from the commercially available 2-amino-4-methylpyridine (also known as 2-amino-4-picoline). The synthetic route involves nitration followed by reduction.

Step 1: Nitration of 2-Amino-4-methylpyridine

The first step is the regioselective nitration of 2-amino-4-methylpyridine to yield 2-amino-4-methyl-3-nitropyridine. This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-3-nitropyridine

-

Dissolve 2-amino-4-methylpyridine (1 equivalent) in a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid, cooled to 278 K (5 °C).

-

Allow the mixture to stand overnight.

-

The resulting nitramino intermediate is then treated with an additional portion of concentrated sulfuric acid at room temperature for 3 hours.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the precipitate by filtration. The crude product can be purified by steam distillation to obtain yellow needles of 2-amino-4-methyl-3-nitropyridine.

Step 2: Reduction of 2-Amino-4-methyl-3-nitropyridine

The subsequent step involves the reduction of the nitro group to an amine, yielding the target compound, 2-Methylpyridine-3,4-diamine. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Synthesis of 2-Methylpyridine-3,4-diamine

-

Dissolve 2-amino-4-methyl-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-Methylpyridine-3,4-diamine.

Core Application: Synthesis of 2-Methyl-Substituted Imidazo[4,5-c]pyridines

The primary utility of 2-Methylpyridine-3,4-diamine in medicinal chemistry lies in its role as a precursor for the synthesis of the imidazo[4,5-c]pyridine scaffold. This bicyclic heterocycle is a "privileged structure" due to its structural similarity to purines, allowing its derivatives to interact with a wide range of biological targets.[1] The condensation of the o-diamine with various reagents can lead to a diverse library of substituted imidazo[4,5-c]pyridines.

General Experimental Protocol: Synthesis of 2-Substituted-7-methyl-1H-imidazo[4,5-c]pyridines

-

A mixture of 2-Methylpyridine-3,4-diamine (1 equivalent) and a suitable carboxylic acid (1.2 equivalents) in polyphosphoric acid (PPA) is heated, often under microwave irradiation, to facilitate the cyclodehydration.[2]

-

Alternatively, the diamine can be reacted with an aldehyde (1 equivalent) in the presence of an oxidizing agent (e.g., p-benzoquinone) or under aerobic conditions to yield the corresponding 2-substituted imidazo[4,5-c]pyridine.[3]

-

Another common method involves the reaction of the diamine with triethyl orthoformate to produce the unsubstituted imidazo[4,5-c]pyridine, which can be further functionalized.[2]

Potential Therapeutic Applications and Biological Targets

Based on the known biological activities of the broader imidazopyridine class, derivatives of 2-Methylpyridine-3,4-diamine are anticipated to be active against several key therapeutic targets.

Kinase Inhibition

Imidazopyridines are well-established as potent kinase inhibitors, and the 2-methyl-imidazo[4,5-c]pyridine scaffold could be a valuable starting point for the design of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms. Several imidazopyridine-based compounds have been identified as potent JAK inhibitors. For instance, a derivative of imidazo[4,5-b]pyridine has shown significant potency for JAK1 with an IC50 of 0.022 µM.[2] The 2-methyl-imidazo[4,5-c]pyridine scaffold could be explored for the development of selective JAK inhibitors.

-

Other Kinases: Derivatives of imidazo[4,5-c]pyridine and related scaffolds have demonstrated inhibitory activity against a range of other kinases, including:

-

VEGFR-2: A key mediator of angiogenesis in cancer.[1]

-

Aurora Kinases: Involved in cell cycle regulation and a target for anticancer therapies.[4]

-

DNA-Dependent Protein Kinase (DNA-PK): A target for developing radiosensitizers in cancer treatment.[5]

-

Src Family Kinases: Implicated in cancer cell proliferation and metastasis.[6]

-

Table 1: Kinase Inhibitory Activity of Representative Imidazopyridine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Imidazo[4,5-b]pyridine | JAK1 | 22 | [2] |

| Imidazo[4,5-c]pyridine | PARP | 8.6 | [2] |

| Imidazo[4,5-c]pyridin-4-one | AT1 Receptor | 7 | [7] |

| Imidazo[4,5-b]pyridine | Methionyl-tRNA synthetase (T. brucei) | < 50 | [2] |

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Imidazopyridine derivatives have shown promise in this area.

-

Antibacterial and Antifungal Activity: Various substituted imidazo[4,5-c]pyridines have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal pathogens. Some derivatives have exhibited minimum inhibitory concentrations (MICs) in the low micromolar range (4-8 µg/mL) against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[8] The introduction of a methyl group at the 2-position of the pyridine ring in the imidazo[4,5-c]pyridine scaffold could modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to improved antimicrobial agents.

Table 2: Antimicrobial Activity of Representative Imidazo[4,5-c]pyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative | S. aureus | 4-8 | [8] |

| 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative | E. coli | 4-8 | [8] |

| 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative | C. albicans | 4-8 | [8] |

Other Potential Applications

The versatility of the imidazo[4,5-c]pyridine scaffold suggests that derivatives of 2-Methylpyridine-3,4-diamine could also be investigated for other therapeutic applications, including:

-

Antiviral Agents: Certain imidazo[4,5-c]pyridines have been found to be active against Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus.[2]

-

Receptor Antagonists: Derivatives of imidazo[4,5-c]pyridin-4-one have been identified as potent dual antagonists of the angiotensin II type 1 (AT1) receptor and partial agonists of peroxisome proliferator-activated receptor-γ (PPARγ), suggesting potential applications in the treatment of hypertension and metabolic disorders.[7]

Conclusion

While 2-Methylpyridine-3,4-diamine itself is not extensively studied as a bioactive molecule, its role as a key intermediate for the synthesis of 2-methyl-substituted imidazo[4,5-c]pyridines positions it as a valuable scaffold in medicinal chemistry. The established and diverse biological activities of the imidazopyridine core, particularly in kinase inhibition and antimicrobial applications, provide a strong rationale for the exploration of libraries of compounds derived from 2-Methylpyridine-3,4-diamine. Further research into the synthesis and biological evaluation of these derivatives is warranted to unlock their full therapeutic potential. The detailed synthetic protocols and compiled biological data in this guide offer a solid foundation for researchers and drug development professionals to embark on such investigations.

References

- 1. 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fortuitous Discovery and Therapeutic Evolution of Substituted Pyridinediamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinediamines, a class of heterocyclic organic compounds, have carved a unique niche in the landscape of modern medicine. Their journey from laboratory curiosities to clinically significant therapeutics is a testament to serendipitous discoveries, meticulous chemical synthesis, and a deepening understanding of their interactions with biological systems. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to prominent substituted pyridinediamines, offering a comprehensive resource for researchers and drug development professionals.

A Serendipitous Beginning: The Emergence of a Versatile Scaffold

The history of substituted pyridinediamines is not one of linear progression but rather a collection of independent discoveries that unveiled the therapeutic potential of this chemical scaffold. Unlike compound classes developed through targeted design, the initial breakthroughs with pyridinediamines were often accidental, with profound implications for treating a range of unrelated conditions.

One of the most notable examples is the story of Minoxidil . Initially synthesized in the late 1950s by the Upjohn Company (now part of Pfizer) as a potential treatment for ulcers, it was soon repurposed as a potent vasodilator for severe hypertension. During clinical trials in the 1970s, an unexpected side effect was observed: hypertrichosis, or excessive hair growth.[1][2] This fortuitous observation led to a paradigm shift in the compound's development, culminating in its approval as a topical treatment for androgenetic alopecia (male and female pattern baldness) in the 1980s.[2]

Another key member of this class, Phenazopyridine , has a much longer history of clinical use. It has been available since 1925 as a urinary tract analgesic, providing relief from pain, burning, and urgency associated with urinary tract infections.[3] Its development was rooted in the early era of synthetic dyes, with its analgesic properties being a primary therapeutic focus.

In the 1970s, 3,4-diaminopyridine (Amifampridine) was discovered in Scotland.[4] Its clinical utility for the rare autoimmune disorder Lambert–Eaton myasthenic syndrome (LEMS) was investigated in the 1980s.[4] This discovery highlighted a completely different therapeutic avenue for pyridinediamines, demonstrating their ability to modulate neuromuscular transmission.

These distinct discovery pathways underscore the versatility of the substituted pyridinediamine core, a scaffold that has yielded drugs with applications in cardiovascular medicine, dermatology, urology, and neurology.

Key Substituted Pyridinediamines: A Closer Look

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide)

The journey of Minoxidil from an antihypertensive agent to a blockbuster hair loss treatment is a classic example of drug repositioning.

Mechanism of Action: The precise mechanism by which Minoxidil stimulates hair growth is not fully elucidated but is known to be independent of its vasodilatory effects. The active metabolite, minoxidil sulfate, is a potassium channel opener.[5] By opening ATP-sensitive potassium channels in the cell membranes of hair follicles, it leads to hyperpolarization.[5] This action is thought to prolong the anagen (growth) phase of the hair cycle and may also increase the size of hair follicles.[6] Furthermore, Minoxidil has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF) and Prostaglandin E2, and activate the Wnt/β-catenin signaling pathway, all of which are crucial for hair follicle development and growth.[4][7]

Quantitative Pharmacological Data:

| Parameter | Value | Reference |

| Half-life (oral) | Approximately 3 hours | [8] |

| Volume of Distribution | > 200 liters | [8] |

| Metabolism | 90% hepatic (primarily glucuronidation) | [8] |

| Active Metabolite | Minoxidil sulfate | [5] |

Phenazopyridine (2,6-diamino-3-(phenylazo)pyridine)

Phenazopyridine has been a mainstay for the symptomatic relief of urinary tract discomfort for nearly a century.

Mechanism of Action: The exact mechanism of action of Phenazopyridine is not completely understood. It is believed to exert a topical analgesic or local anesthetic effect on the mucosa of the urinary tract.[9][10] One proposed mechanism is the inhibition of voltage-gated sodium channels, which would block nerve conduction and thus the sensation of pain.[2]

Pharmacokinetic Data:

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed from the GI tract | [11] |

| Excretion | Primarily renal; up to 66% excreted unchanged in urine | [12] |

| Peak Plasma Levels | 1-2 hours post-administration | [11] |

| Metabolites | Aniline, N-acetyl-p-aminophenol, p-aminophenol | [2] |

Amifampridine (3,4-diaminopyridine)

Amifampridine is a critical treatment for the debilitating symptoms of Lambert-Eaton myasthenic syndrome.

Mechanism of Action: Amifampridine is a voltage-gated potassium channel blocker.[1][13] In LEMS, autoantibodies target voltage-gated calcium channels on presynaptic nerve terminals, leading to reduced acetylcholine release and subsequent muscle weakness. By blocking potassium channels, Amifampridine prolongs the depolarization of the nerve terminal. This extended depolarization keeps the compromised calcium channels open for a longer duration, increasing the influx of calcium and thereby enhancing the release of acetylcholine into the neuromuscular junction.[13][14]

Clinical Trial Data (Firdapse®):

| Study | Primary Endpoint | Result | Reference |

| Phase 3 (CMS-001) | Subject Global Impression (SGI) | Did not meet primary endpoint | |

| Phase 3 (LEMS) | Quantitative Myasthenia Gravis Score (QMGS) | Statistically significant improvement | [15] |

| Phase 3 (LEMS) | Subject Global Impression (SGI) | Statistically significant improvement | [15] |

Experimental Protocols

Synthesis of Minoxidil

A common synthetic route to Minoxidil involves the reaction of 2,6-diamino-4-chloropyrimidine N-oxide with piperidine.

Procedure:

-

A mixture of 2,6-diamino-4-chloropyrimidine N-oxide (1 mmol) and piperidine (18.2 mmol) is prepared in a round-bottom flask equipped with a magnetic stirrer and condenser.

-

The mixture is stirred in boiling piperidine (106 °C) for 120 minutes.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess piperidine is removed by evaporation under reduced pressure.

-

The resulting solid is washed with water and recrystallized from hot water to yield Minoxidil as a colorless crystalline solid.[16]

Synthesis of Phenazopyridine Hydrochloride

The commercial synthesis of Phenazopyridine hydrochloride involves the diazo coupling of benzene diazonium chloride with 2,6-diaminopyridine.[17]

Procedure Outline:

-

Diazotization: Aniline is reacted with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form benzene diazonium chloride.

-

Coupling: The benzene diazonium chloride solution is then added to a solution of 2,6-diaminopyridine. The coupling reaction typically occurs at the 3-position of the pyridine ring.

-

Isolation: The resulting Phenazopyridine hydrochloride precipitates from the reaction mixture and can be isolated by filtration.

-

Purification: The crude product can be purified by recrystallization.

Synthesis of Amifampridine Phosphate

The phosphate salt of Amifampridine can be prepared by reacting the free base with phosphoric acid.

Procedure:

-

Prepare an alcoholic solution of Amifampridine. The solvent can be an alcohol, optionally containing not more than 10% water by weight.

-

Precipitate the phosphate salt by adding an aqueous phosphoric acid solution (containing at least 70 wt% phosphoric acid) to the alcoholic solution of Amifampridine.

-

Isolate the precipitated Amifampridine phosphate by filtration.[18]

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of substituted pyridinediamines stem from their interaction with various biological targets and signaling pathways.

References

- 1. Amifampridine - Wikipedia [en.wikipedia.org]

- 2. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of Minoxidil [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. generolon.com [generolon.com]

- 7. An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of minoxidil topical foam in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology and pharmacokinetics of minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]

- 11. Articles [globalrx.com]

- 12. drugs.com [drugs.com]

- 13. What is the mechanism of Amifampridine? [synapse.patsnap.com]

- 14. What is the mechanism of Amifampridine phosphate? [synapse.patsnap.com]

- 15. Amifampridine Phosphate (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. iglobaljournal.com [iglobaljournal.com]

- 18. EP3696169A1 - Manufacturing process for amifampridine phosphate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyridine-3,4-diamine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its vicinal diamine functionality on a substituted pyridine core makes it a key intermediate for the synthesis of a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. This document provides a detailed two-step protocol for the synthesis of 2-Methylpyridine-3,4-diamine from commercially available 2-Amino-4-methylpyridine. The synthesis involves the nitration of the pyridine ring followed by the reduction of the nitro group.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 2-Methylpyridine-3,4-diamine.

| Step | Reaction | Starting Material | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | Nitration | 2-Amino-4-methylpyridine | 2-Amino-4-methyl-3-nitropyridine | 153.14 | 60-70 | >95 |

| 2 | Reduction | 2-Amino-4-methyl-3-nitropyridine | 2-Methylpyridine-3,4-diamine | 123.16 | 80-90 | >98 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine

This procedure outlines the nitration of 2-Amino-4-methylpyridine to yield the key intermediate, 2-Amino-4-methyl-3-nitropyridine.

Materials:

-

2-Amino-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Ammonium Hydroxide (NH₄OH) solution

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-Amino-4-methylpyridine (1.0 eq).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (4.0 eq) while maintaining the internal temperature below 20 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq), keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-Amino-4-methylpyridine in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.

-

A yellow precipitate of 2-Amino-4-methyl-3-nitropyridine will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to obtain 2-Amino-4-methyl-3-nitropyridine.

Step 2: Synthesis of 2-Methylpyridine-3,4-diamine

This procedure describes the reduction of 2-Amino-4-methyl-3-nitropyridine to the final product, 2-Methylpyridine-3,4-diamine, using iron powder in an acidic medium.[1][2]

Materials:

-

2-Amino-4-methyl-3-nitropyridine

-

Iron powder (Fe)

-

Ethanol (EtOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-methyl-3-nitropyridine (1.0 eq), ethanol, and water.

-

Add iron powder (5.0 eq) to the suspension.

-

Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.

-

Heat the mixture to reflux and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 2-Methylpyridine-3,4-diamine.

-

The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 2-Methylpyridine-3,4-diamine.

Caption: Synthetic route for 2-Methylpyridine-3,4-diamine.

References

Synthesis of 2-Methylpyridine-3,4-diamine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-Methylpyridine-3,4-diamine, a valuable diamino-substituted pyridine derivative with applications as a building block in medicinal chemistry and drug development. The outlined synthetic route is a multi-step process commencing from commercially available starting materials.

Synthetic Pathway Overview

The synthesis of 2-Methylpyridine-3,4-diamine is proposed via a four-step sequence, beginning with the nitration of 2-amino-4-picoline. The resulting nitropyridine undergoes a Sandmeyer-type reaction to introduce a chlorine atom at the 4-position, which is subsequently displaced by an amino group. The final step involves the reduction of the nitro group to yield the target diamine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine

This procedure follows the nitration of 2-amino-4-picoline using a mixed acid approach.

Materials:

-

2-Amino-4-picoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-